3-(Piperazin-1-yl)butan-2-ol
Description
Properties
CAS No. |
74246-21-2 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-piperazin-1-ylbutan-2-ol |
InChI |
InChI=1S/C8H18N2O/c1-7(8(2)11)10-5-3-9-4-6-10/h7-9,11H,3-6H2,1-2H3 |
InChI Key |
LEDOWOUNDKUKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)O)N1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Amidation and Alkylation Approaches
One common strategy is to prepare the hydroxybutyl intermediate and then couple it with piperazine through nucleophilic substitution or amidation.
Newman et al. (2009) describe a convergent reaction sequence incorporating a 3-hydroxybutyl linker attached to piperazine derivatives. The key step involves amidation reactions between amines and acid derivatives to form the 3-(piperazin-1-yl)butan-2-ol scaffold. Enantiomerically pure amines were used to obtain stereochemically defined products, although attempts at enantiomeric resolution via tartaric acid derivatives were unsuccessful.
The general procedure involves preparing 4-amino-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butan-2-ol intermediates, which are structurally similar to this compound, using classic amidation with high yields (up to 85%).
Reduction of Butanoic Acid Derivatives and Subsequent Piperazine Coupling
Another synthetic route involves converting 4-substituted butanoic acids or esters to the corresponding alcohols, which are then alkylated or coupled with piperazine.
A study on 4-(1H-indol-3-yl)butylpiperazine analogues (structurally related compounds) demonstrated the reduction of 4-(1H-indol-3-yl)butanoic acid to 4-(1H-indol-3-yl)butan-1-ol using lithium aluminum hydride. This intermediate was then reacted with piperazine derivatives to yield the target piperazine-substituted alcohols. This route achieved moderate to good overall yields (up to 52% over five steps) and proved more efficient than direct acylation methods.
The use of protected piperazines (e.g., tert-butyl piperazine-1-carboxylate) improved selectivity and yields in coupling reactions, avoiding side reactions such as bromination or intramolecular acylation observed with unprotected piperazine.
Multistep Synthesis via Phthalic Anhydride Derivatives
- An alternative approach involves reacting racemic 2-amino-1-butanol with phthalic anhydride to give a protected intermediate (2-(1-hydroxybutan-2-yl)isoindoline-1,3-dione), which can then be transformed to the target compound via deprotection and coupling steps. This method was used in the synthesis of 2-(1-(4-(2-methoxyphenyl)piperazin-1-yl)butan-2-yl) derivatives, indicating applicability to this compound preparation.
Comparative Data Table of Preparation Methods
Research Discoveries and Notes
The amidation approach benefits from classical peptide coupling techniques, allowing the introduction of the hydroxybutyl linker with high regio- and stereoselectivity.
Attempts at enantiomeric resolution of intermediates using tartaric acid derivatives were unsuccessful, indicating the need for chiral synthesis or alternative resolution methods for enantiopure products.
The reduction of esters to alcohols using lithium aluminum hydride is a well-established method, but yields can be improved by additives such as aluminum chloride to enhance reduction efficiency.
Use of protected piperazines (e.g., tert-butyl carbamate derivatives) helps avoid side reactions and improves the purity of the final product.
Side reactions such as bromination or intramolecular cyclization can occur when using acid chlorides or unprotected piperazine, necessitating careful choice of intermediates and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine, including 3-(Piperazin-1-yl)butan-2-ol, have been evaluated for their antidepressant properties. A study highlighted the potential of piperazine derivatives to act on serotonin receptors, which are crucial in mood regulation. The structural modifications in compounds like this compound may enhance selectivity and potency against specific receptor subtypes .
Antimicrobial Properties
The antimicrobial activity of piperazine derivatives has been extensively studied. For instance, a recent investigation demonstrated that compounds containing the piperazine structure showed significant antibacterial effects against various strains of bacteria. The introduction of functional groups in this compound could potentially enhance its efficacy as an antimicrobial agent .
Neuropharmacological Effects
Studies have explored the neuropharmacological effects of this compound, particularly its interaction with dopamine receptors. This compound has been suggested as a potential candidate for treating neuropsychiatric disorders due to its ability to selectively bind to dopamine D3 receptors, which are implicated in addiction and other mental health conditions .
Cosmetic Applications
In the realm of cosmetics, this compound is being investigated for its potential as a skin conditioning agent. Its ability to enhance skin hydration and improve texture makes it a valuable ingredient in formulations aimed at improving skin appearance and health .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antidepressant Activity
A study published in Neuropharmacology evaluated several piperazine derivatives, including this compound, for their antidepressant effects in animal models. The results indicated that certain modifications led to increased efficacy compared to standard antidepressants.
Case Study 2: Antimicrobial Efficacy
In a research article from Pharmaceutical Sciences, the antimicrobial properties of piperazine derivatives were tested against Gram-positive and Gram-negative bacteria. The study found that this compound exhibited significant activity, suggesting its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)butan-2-ol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing neurological pathways. The hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Containing Butanol Derivatives
4-Azido-1-(4-(2-methoxyphenyl)piperazin-1-yl)butan-2-ol (Compound 14)
- Structure : Similar backbone but includes an azide group at C4 and a 2-methoxyphenyl substituent on the piperazine ring.
- Synthesis : Prepared via nucleophilic substitution of 1-(2-methoxyphenyl)piperazine with a nitro compound in acetonitrile under reflux .
- Pharmacology : Acts as a precursor for dopamine D3 receptor ligands (e.g., RDS 02-33, Compound 16) when coupled with indole derivatives via click chemistry. The azide group enables bioorthogonal reactions for targeted drug design .
4-Azido-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-2-ol (Compound 15)
- Structure : Features a 2,3-dichlorophenyl group on the piperazine ring.
- Pharmacology : The electron-withdrawing chlorine substituents enhance lipophilicity and receptor affinity compared to methoxy-substituted analogs. This modification is critical for optimizing blood-brain barrier penetration in CNS-targeted therapies .
Enantiomers with 3-Hydroxybutyl Linkers (R-22 and S-22)
- Structure : Enantiomerically pure 3-hydroxybutyl chains linked to piperazine.
- Pharmacology : Stereochemistry at the hydroxyl position influences receptor binding. For example, R-22 may exhibit higher selectivity for dopamine D3 receptors, though enantiomeric resolution challenges were reported .
- Key Difference : The hydroxyl group’s position (C3 vs. C2 in 3-(Piperazin-1-yl)butan-2-ol) alters hydrogen-bonding patterns and metabolic stability .
Piperazine Derivatives with Heterocyclic Modifications
Urea-Thiazole-Piperazine Hybrids (Compounds 11a–11o)
- Structure : Piperazine linked to thiazole and urea groups with varied aryl substituents (e.g., Cl, F, CF₃).
Key Data :
Compound Substituent Yield (%) Molecular Weight (Da) 11a 3-Fluorophenyl 85.1 484.2 11k 4-Chloro-3-CF₃-phenyl 88.0 568.2 11m 3,5-Di-CF₃-phenyl 84.7 602.2 - These hybrids are designed for kinase or protease inhibition, differing from this compound’s simpler structure .
3-(Pyridin-2-yl)piperazin-2-one
- Structure : Piperazin-2-one (cyclic amide) with a pyridinyl substituent.
- Key Difference: Replacement of the hydroxyl group with a ketone reduces hydrogen-bond donor capacity, impacting solubility and receptor interactions. Used in research for its stability and synthetic accessibility .
Piperazine in Complex Therapeutics
Letermovir (Antiviral Agent)
- Structure : Contains a 3-methoxyphenyl-piperazine moiety within a dihydroquinazoline scaffold.
- Pharmacology : The trifluoromethyl and methoxy groups enhance antiviral potency against cytomegalovirus by improving target (UL56 terminase) binding. Highlights how piperazine’s conformational flexibility aids in optimizing drug-receptor interactions .
Zuclopenthixol (Antipsychotic)
- Structure: Piperazine-ethanol linked to a thioxanthene group.
- Key Difference: The ethanol chain vs. The thioxanthene group enables dopamine D2 receptor antagonism, demonstrating piperazine’s adaptability across therapeutic areas .
Non-Piperazine Analogs
3-(Cyclohexen-1-yl)butan-2-ol
- Structure : Cyclohexene replaces the piperazine ring.
- Key Difference : Loss of nitrogen atoms eliminates basicity and receptor-targeting capability. Discontinued status suggests inferior pharmacological performance compared to piperazine-containing analogs .
Biological Activity
3-(Piperazin-1-yl)butan-2-ol is a chemical compound with significant potential in pharmacology and medicinal chemistry. Its unique structure, featuring a piperazine ring attached to a butanol derivative, has prompted research into its biological activities, particularly its interactions with various molecular targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₈N₂O, with a molecular weight of 158.24 g/mol. The compound includes a hydroxyl group (-OH) at the second carbon of the butane chain, which enhances its reactivity and biological interactions. The piperazine moiety is crucial for its pharmacological effects, particularly in modulating neurotransmitter receptor activities.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 74246-21-2 |
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits antimicrobial and antiviral properties. Its interactions with various biological targets suggest potential applications in drug development aimed at treating infections. The compound's efficacy against specific pathogens remains an area of ongoing investigation.
Neurotransmitter Receptor Modulation
The piperazine ring in this compound allows it to interact with neurotransmitter receptors, particularly dopamine receptors. Studies have shown that compounds with similar structures can act as partial agonists or antagonists at these receptors, potentially offering therapeutic benefits for psychiatric disorders such as schizophrenia and substance use disorders .
Synthesis and Derivative Studies
The synthesis of this compound typically involves the reaction of piperazine with butan-2-ol derivatives. Various synthetic routes have been explored to enhance yield and purity, including continuous flow processes that optimize reaction conditions.
Case Studies on Related Compounds
Several studies have investigated the biological activity of compounds structurally related to this compound:
-
Antitumor Activity : A series of piperazine derivatives were synthesized and evaluated for their antitumor properties against breast cancer cell lines (MCF-7). Notably, some derivatives showed significant cytotoxicity with IC50 values indicating effective inhibition of cell viability .
Compound IC50 (μM) Compound 8b 5.56 Compound 10b 11.79 Compound 10d 8.57 - Antibacterial Activity : In vitro studies assessed the antibacterial efficacy of related compounds against Gram-positive and Gram-negative bacteria. However, many derivatives showed limited activity, highlighting the need for further modifications to enhance efficacy .
Q & A
Q. What are the optimal synthetic routes for 3-(Piperazin-1-yl)butan-2-ol, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of piperazine derivatives with halogenated alcohols (e.g., 4-chlorobutan-2-ol) under alkaline conditions (e.g., K₂CO₃ or Et₃N in acetonitrile/methanol) is common . Yield optimization requires precise control of stoichiometry, temperature (reflux conditions), and solvent polarity. Incomplete purification may lead to byproducts, necessitating column chromatography or recrystallization .
Q. What safety protocols are critical during handling and storage?
Avoid skin/eye contact and inhalation. Use flame-retardant antistatic lab coats, nitrile gloves, and OSHA-compliant goggles. Store in tightly sealed containers in dry, ventilated areas to prevent electrostatic buildup. Spills should be vacuumed, not swept, and disposed via licensed waste management . Ensure eyewash stations and safety showers are accessible .
Q. How can researchers screen for initial biological activity of this compound?
Use in vitro assays like agar diffusion (antimicrobial) or MTT (cytotoxicity). For example, test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) at varying concentrations (10–100 µg/mL). Anticancer potential can be assessed via kinase inhibition (e.g., CDK assays) . Include positive controls (e.g., doxorubicin) and validate with triplicate experiments.
Q. What analytical techniques confirm structural purity?
Basic characterization includes H/C NMR (piperazine proton signals at δ 2.5–3.5 ppm), HPLC (≥95% purity), and FT-IR (C-O/C-N stretches at 1100–1250 cm). Compare with reference spectra from PubChem or synthetic intermediates .
Advanced Research Questions
Q. How does structural modification (e.g., chain length, substituents) impact receptor binding and selectivity?
Comparative studies show that extending the carbon chain (e.g., from propan-2-ol to butan-2-ol) alters steric hindrance and hydrogen-bonding capacity. For instance, this compound’s longer chain may enhance interactions with hydrophobic pockets in 5-HT₂A or H₁ receptors vs. shorter analogs . Docking simulations (AutoDock Vina) and SAR studies using halogenated aryl substituents (e.g., 3-chlorophenyl) can refine selectivity .
Q. What advanced methods resolve contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer studies) may arise from assay conditions (pH, serum proteins). Use orthogonal assays:
Q. How to design enantiomerically pure derivatives, and what challenges arise in resolution?
Enantiomeric resolution of this compound derivatives (e.g., hydroxybutyl linkers) often requires chiral chromatography (Chiralpak AD-H) or diastereomeric salt formation with tartaric acid. Failed resolutions (e.g., as in ) may stem from low enantiomeric excess; optimize via kinetic resolution or asymmetric synthesis using chiral catalysts (e.g., BINAP-Ru complexes) .
Q. What are the ecological and toxicological risks of accidental release?
While data gaps exist (e.g., EC₅₀ for aquatic organisms), follow precautionary measures:
Q. How to validate target engagement in complex biological systems?
Employ photoaffinity labeling (PAL) with azide-tagged analogs to crosslink target proteins. Confirm via:
Q. What computational tools predict metabolic pathways and metabolite toxicity?
Use in silico platforms like ADMET Predictor or GLORYx to simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation). Validate predictions with liver microsome assays and UPLC-QTOF-MS metabolite profiling .
Methodological Notes
- Containment : Use gloveboxes for air-sensitive reactions (e.g., LiAlH₄ reductions) .
- Data Reproducibility : Report detailed reaction conditions (solvent grade, stirring rate) and raw spectral data in supplementary materials .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies and obtain institutional approval for receptor modulation experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
